molecular formula C8H6BrFO2 B1406223 6'-Bromo-3'-fluoro-2'-hydroxyacetophenone CAS No. 1784890-10-3

6'-Bromo-3'-fluoro-2'-hydroxyacetophenone

Cat. No.: B1406223
CAS No.: 1784890-10-3
M. Wt: 233.03 g/mol
InChI Key: DPYKXRQAGUVCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-Bromo-3’-fluoro-2’-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to an acetophenone backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-3’-fluoro-2’-hydroxyacetophenone typically involves the bromination and fluorination of 2’-hydroxyacetophenone. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pH conditions to ensure selective substitution at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production methods for 6’-Bromo-3’-fluoro-2’-hydroxyacetophenone may involve large-scale bromination and fluorination processes, utilizing automated reactors and precise control systems to maintain reaction conditions. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-3’-fluoro-2’-hydroxyacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6’-Bromo-3’-fluoro-2’-hydroxyacetophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 6’-Bromo-3’-fluoro-2’-hydroxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 6’-Bromo-2’-fluoro-3’-hydroxyacetophenone
  • 5’-Bromo-2’-hydroxyacetophenone
  • 2-Bromo-2’-hydroxyacetophenone

Uniqueness

6’-Bromo-3’-fluoro-2’-hydroxyacetophenone is unique due to the specific positioning of the bromine, fluorine, and hydroxyl groups on the acetophenone backbone. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its similar compounds.

Properties

IUPAC Name

1-(6-bromo-3-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4(11)7-5(9)2-3-6(10)8(7)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYKXRQAGUVCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6'-Bromo-3'-fluoro-2'-hydroxyacetophenone
Reactant of Route 2
Reactant of Route 2
6'-Bromo-3'-fluoro-2'-hydroxyacetophenone
Reactant of Route 3
Reactant of Route 3
6'-Bromo-3'-fluoro-2'-hydroxyacetophenone
Reactant of Route 4
Reactant of Route 4
6'-Bromo-3'-fluoro-2'-hydroxyacetophenone
Reactant of Route 5
Reactant of Route 5
6'-Bromo-3'-fluoro-2'-hydroxyacetophenone
Reactant of Route 6
Reactant of Route 6
6'-Bromo-3'-fluoro-2'-hydroxyacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.